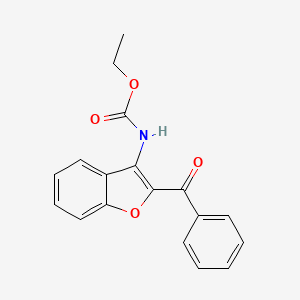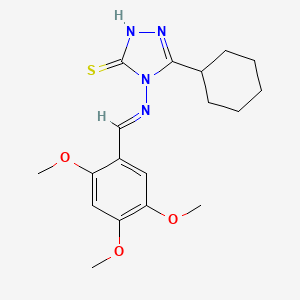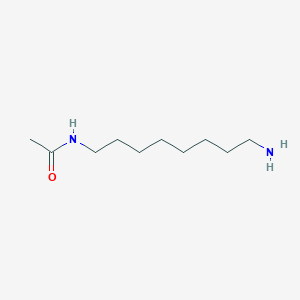
Methyl 5-((2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl)-2-furoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-((2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl)-2-furoate is an organic compound that belongs to the class of indole derivatives
Méthodes De Préparation
The synthesis of Methyl 5-((2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl)-2-furoate typically involves the condensation of isatin derivatives with furan-based aldehydes under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the product is purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Methyl 5-((2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl)-2-furoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Applications De Recherche Scientifique
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research indicates that it may have therapeutic applications in treating diseases such as cancer and bacterial infections.
Mécanisme D'action
The mechanism of action of Methyl 5-((2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl)-2-furoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in microorganisms and cancer cells. This inhibition can result in cell death or the suppression of cell proliferation .
Comparaison Avec Des Composés Similaires
Methyl 5-((2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl)-2-furoate can be compared with other indole derivatives such as:
Isatin: Known for its antimicrobial and anticancer properties.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer effects.
Indomethacin: A nonsteroidal anti-inflammatory drug used to reduce fever, pain, and inflammation.
The uniqueness of this compound lies in its fused indole-furan structure, which imparts distinct chemical and biological properties not commonly found in other indole derivatives.
Propriétés
Numéro CAS |
853356-20-4 |
|---|---|
Formule moléculaire |
C15H11NO4 |
Poids moléculaire |
269.25 g/mol |
Nom IUPAC |
methyl 5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]furan-2-carboxylate |
InChI |
InChI=1S/C15H11NO4/c1-19-15(18)13-7-6-9(20-13)8-11-10-4-2-3-5-12(10)16-14(11)17/h2-8H,1H3,(H,16,17)/b11-8- |
Clé InChI |
FSPPZBHXOVRUGT-FLIBITNWSA-N |
SMILES isomérique |
COC(=O)C1=CC=C(O1)/C=C\2/C3=CC=CC=C3NC2=O |
SMILES canonique |
COC(=O)C1=CC=C(O1)C=C2C3=CC=CC=C3NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11963435.png)

![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide](/img/structure/B11963441.png)


![N-{3-[(4-methylphenyl)sulfonyl]-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl}acetamide](/img/structure/B11963459.png)
![3-methyl-N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}carbamothioyl)amino]ethyl}benzamide](/img/structure/B11963467.png)






